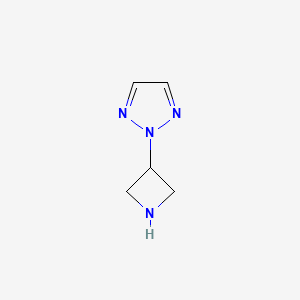

2-(Azetidin-3-yl)-2H-1,2,3-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N4 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

2-(azetidin-3-yl)triazole |

InChI |

InChI=1S/C5H8N4/c1-2-8-9(7-1)5-3-6-4-5/h1-2,5-6H,3-4H2 |

InChI Key |

RRDGYXCNPCCOTA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)N2N=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azetidin 3 Yl 2h 1,2,3 Triazole and Its Derivatives

Retrosynthetic Strategies for the Azetidine-Triazole Linkage

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. For the 2-(azetidin-3-yl)-2H-1,2,3-triazole system, the key disconnection is the bond between the azetidine (B1206935) ring and the triazole nucleus.

A primary retrosynthetic approach involves disconnecting the N2-position of the triazole ring from the 3-position of the azetidine ring. This leads to two key synthons: a 3-azidoazetidine derivative and a suitable alkyne precursor. The forward reaction, a classic Huisgen 1,3-dipolar cycloaddition or its catalyzed variants, then forms the desired triazole ring. researchgate.net This strategy is particularly advantageous as it allows for the late-stage introduction of the triazole moiety onto a pre-functionalized azetidine core. researchgate.net

Another viable retrosynthetic strategy involves the initial formation of a triazole ring bearing a suitable leaving group or functional handle, which can then be used to alkylate an azetidine precursor. This approach offers flexibility in the synthesis of diverse derivatives by varying the azetidine component.

A visual representation of a retrosynthetic analysis for triazole-based inhibitors is depicted below:

| Target Molecule | Key Disconnections | Precursors |

| Designed Triazole Inhibitors | Triazole ring formation | Azides and Alkynes |

| Azetidine-Triazole linkage | Functionalized azetidine and triazole synthons |

This table illustrates the conceptual breakdown of a target triazole-containing molecule into its fundamental building blocks through retrosynthetic analysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and represents the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. thieme-connect.commdpi.comnih.govfrontiersin.org However, achieving regioselective synthesis of the less common 2H-1,2,3-triazole isomer, as present in the target molecule, requires specific strategies. rsc.org

While the standard CuAAC reaction overwhelmingly favors the 1,4-regioisomer, several methods have been developed to selectively synthesize 2-substituted 1,2,3-triazoles. thieme-connect.comnih.govscielo.br One approach involves the use of internal alkynes, which can lead to the formation of fully substituted 1,2,3-triazoles. researchgate.net However, controlling the regioselectivity in these reactions can be challenging.

More direct methods for the synthesis of 2H-1,2,3-triazoles often rely on post-cycloaddition functionalization or the use of specific precursors that direct the substitution to the N2 position. scielo.bracs.orgacs.org For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base has been shown to proceed with high regioselectivity to afford 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org Subsequent functionalization of the bromine atom can then provide access to a variety of derivatives.

Another strategy involves the use of N-sulfonyl-1,2,3-triazoles, which can undergo N2-alkylation with high regioselectivity under basic conditions. acs.orgacs.org This method offers a mild and efficient route to N2-substituted triazoles. acs.orgacs.org The Chan-Lam reaction, a copper-catalyzed cross-coupling of N-H bonds with boronic acids, also provides a regiospecific route to 2-aryl-1,2,3-triazoles. mdpi.comnih.gov

The following table summarizes various catalytic systems and conditions used for the synthesis of 1,2,3-triazoles:

| Catalyst/Conditions | Reactants | Product | Regioselectivity | Reference |

| Copper(I) | Terminal Alkynes, Azides | 1,4-disubstituted 1,2,3-triazoles | High | thieme-connect.comnih.gov |

| Ruthenium | Internal/Terminal Alkynes, Azides | 1,5-disubstituted/1,4,5-trisubstituted 1,2,3-triazoles | High | thieme-connect.com |

| Base (e.g., K₂CO₃) | 4-bromo-NH-1,2,3-triazoles, Alkyl halides | 2-substituted 4-bromo-1,2,3-triazoles | High N2-selectivity | organic-chemistry.org |

| Base (e.g., Na₂CO₃) | N-sulfonyl-1,2,3-triazoles, Alkyl halides | N2-substituted 1,2,3-triazoles | High N2-selectivity | acs.orgacs.org |

| Copper(II) acetate | 1,2,3-triazoles, Boronic acids | 2-aryl-1,2,3-triazoles | 100% N2-selectivity | mdpi.comnih.gov |

This table provides an overview of different synthetic methods for 1,2,3-triazole formation, highlighting the catalyst, reactants, product, and regioselectivity.

The synthesis of this compound via CuAAC necessitates the preparation of a suitably functionalized azetidine precursor, typically a 3-azidoazetidine derivative. beilstein-journals.org This can be achieved through various synthetic routes. magtech.com.cn One common method involves the nucleophilic opening of an epoxide with an azide (B81097) source, followed by intramolecular cyclization to form the azetidine ring. Alternatively, a 3-hydroxyazetidine can be converted to the corresponding azide via a two-step process involving mesylation or tosylation followed by substitution with sodium azide.

The introduction of a 3-aminoazetidine (3-AAz) subunit can also serve as a precursor for triazole formation. figshare.com This subunit can be incorporated into a larger molecule and subsequently modified to introduce the triazole ring. figshare.com The amino group can be diazotized and converted to an azide, which can then undergo cycloaddition with an alkyne.

Alternative Cycloaddition Reactions for 1,2,3-Triazole Ring Formation

Beyond the well-established CuAAC, other cycloaddition strategies exist for the formation of the 1,2,3-triazole ring. organic-chemistry.orgrgmcet.edu.in The original Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne occurs under thermal conditions and typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govrgmcet.edu.in While less selective than the copper-catalyzed version, it can be useful in certain contexts, particularly when copper sensitivity is a concern.

Metal-free click reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), offer an alternative for biological applications where the potential toxicity of copper is a concern. thieme-connect.com However, these methods often require the use of strained cyclooctynes, which may not be readily accessible.

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is another powerful method that complements CuAAC. thieme-connect.com Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can effectively catalyze the reaction of both terminal and internal alkynes, providing access to 1,5-disubstituted and fully substituted 1,2,3-triazoles, respectively. thieme-connect.com

Furthermore, photocatalytic methods for azetidine synthesis through [2+2] cycloadditions of amines with alkenes have been developed. nih.gov These reactions, which can be considered formal aza Paternò-Büchi reactions, proceed under mild conditions and offer a stereoselective route to functionalized azetidines that could potentially be elaborated to the target molecule. nih.gov

Synthetic Routes to the Azetidine Ring System

Intramolecular cyclization is a common and effective strategy for the synthesis of azetidines. rsc.orgrsc.org This approach typically involves the formation of a C-N or C-C bond within a suitably functionalized acyclic precursor.

One of the most prevalent methods is the intramolecular nucleophilic substitution of a γ-haloamine or a related derivative. For example, the treatment of N-trityl-2-amino-4-bromobutanoate with a base can induce intramolecular cyclization to afford the corresponding azetidine-2-carboxylate. researchgate.net

Photochemical methods, such as the Norrish-Yang cyclization, can also be employed to construct the azetidine scaffold. beilstein-journals.org This reaction involves a 1,5-hydrogen abstraction followed by ring closure of an α-aminoacetophenone derivative upon irradiation. beilstein-journals.org

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is another efficient method for synthesizing functionalized azetidines. rsc.org Both intermolecular and intramolecular versions of this reaction have been reported, providing access to a diverse range of azetidine structures. rsc.org

Strain-Release Functionalization Approaches

The inherent ring strain of azetidines can be harnessed as a driving force for their synthesis and functionalization. Strain-release strategies, particularly those starting from highly strained 1-azabicyclo[1.1.0]butanes (ABBs), provide a powerful entry to 3-substituted azetidines. nih.govnih.gov The addition of nucleophiles to in situ generated ABBs leads to the selective formation of 3-functionalized azetidine intermediates. rsc.orgchemrxiv.org

One such approach involves a multicomponent nih.govrsc.org-Brook rearrangement/strain-release-driven anion relay sequence. nih.govnih.gov This method allows for the modular synthesis of substituted azetidines by sequentially adding three different electrophilic partners to an azabicyclo[1.1.0]butyl-lithium species. The reaction's rapidity is driven by the ring-opening of the strained azabicycle. nih.govnih.gov For the synthesis of a precursor to this compound, one of the electrophiles could be designed to introduce a handle for subsequent triazole formation, such as a propargyl group or an azide equivalent.

Another strain-release strategy focuses on the bis-functionalization of azetidines through the addition of nucleophilic organometallic reagents to ABBs, yielding 3-arylated azetidines. rsc.orgchemrxiv.org This could be adapted by using a nucleophile that contains a masked or fully formed 2H-1,2,3-triazole moiety. Single-pot strategies have also been developed for the subsequent N-arylation of the resulting azetidine, demonstrating the versatility of this approach. rsc.orgchemrxiv.org

Table 1: Examples of Strain-Release Functionalization for Azetidine Synthesis This table is representative of the methodologies discussed and not a direct synthesis of the title compound.

Stereoselective Synthesis of Chiral Azetidine Building Blocks

The development of stereochemically defined pharmaceuticals necessitates methods for the enantiocontrolled synthesis of key building blocks. Chiral azetidines are valuable synthons, and their preparation can be achieved through various stereoselective strategies. A modular and programmable approach has been developed to access complex, stereopure azetidines via the strain-release functionalization of 1-azabicyclobutanes. chemrxiv.org This allows for the creation of diverse azetidine libraries with high enantiomeric purity. chemrxiv.org

For the synthesis of an enantiomerically pure precursor to this compound, a chiral catalyst or a chiral auxiliary can be employed during the azetidine ring formation or its subsequent functionalization. Organocatalysis, for instance, has been successfully applied to the stereoselective synthesis of various chiral heterocyclic compounds through domino reactions like Michael additions. metu.edu.tr Such strategies could be adapted to install a chiral center at the 3-position of the azetidine ring.

Furthermore, enzymatic kinetic resolution offers a powerful tool for obtaining enantiomerically pure compounds. For example, readily available C-vinyl triazoles can be converted to the corresponding racemic hydroxyl-triazoles, which are then resolved using CalB lipase (B570770) to yield enantiomerically pure (>99% ee) chiral triazoles. nih.gov A similar chemoenzymatic strategy could be envisioned where a racemic azetidine precursor is resolved to provide the desired enantiomerically pure building block for the final assembly with the triazole moiety.

Multicomponent Reaction Strategies for this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a complex product, incorporating substructures from all starting materials. nih.gov These reactions are defined by their high atom economy, convergence, and ability to rapidly generate molecular diversity. nih.govnih.gov

A plausible MCR strategy for synthesizing this compound could involve a sequential process. For instance, an MCR could be designed to first construct a complex azetidine intermediate bearing both an azide and an alkyne functionality, poised for a subsequent intramolecular azide-alkyne cycloaddition (IAAC). nih.gov

Alternatively, a direct MCR could be employed. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is frequently used in MCRs to form 1,4-disubstituted 1,2,3-triazoles from an organic halide, sodium azide, and a terminal alkyne. mdpi.com To access the this compound isomer, a different cycloaddition strategy would be required. The synthesis of N2-aryl 1,2,3-triazoles has been achieved via a Cu-mediated annulation of alkyl 3-aminoacrylates with aryldiazonium salts. organic-chemistry.org An MCR could be conceptualized by combining an azetidine-derived diazonium salt or aminoacrylate with appropriate reaction partners to directly construct the target molecule. Another approach involves a three-component coupling of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide under Pd(0)-Cu(I) bimetallic catalysis to furnish 2H-1,2,3-triazoles. organic-chemistry.org

Table 2: Representative Multicomponent Reactions for Heterocycle Synthesis This table illustrates general MCR principles applicable to the target synthesis.

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Biginelli-type Reaction | Aldehyde-triazole, Ethyl acetoacetate, Urea | Ce(OTf)₃ | 1,2,3-Triazole-DHPMs | mdpi.com |

| Azide-Alkyne Cycloaddition | Benzyl halides, Sodium azide, Terminal alkyne | Cu(I) | 1,4-Disubstituted 1,2,3-triazoles | mdpi.com |

| Ugi-type Reaction | Isocyanide, Azide (e.g., HN₃) | - | Tetrazoles | nih.gov |

| Annulation | Alkyl 3-aminoacrylates, Aryldiazonium salts | Copper | N²-Aryl 1,2,3-triazole-carboxylates | organic-chemistry.org |

Post-Synthetic Derivatization and Functional Group Interconversion of this compound

Once the core this compound scaffold is assembled, its structure can be further diversified through post-synthetic modifications. The azetidine nitrogen, being a secondary amine, is a prime site for functionalization. It can undergo a variety of reactions, such as N-alkylation or N-arylation, to introduce a wide range of substituents. Buchwald-Hartwig couplings, for example, are effective for N-arylation. chemrxiv.org

The triazole ring itself can also be a site for modification, although 2H-1,2,3-triazoles are generally stable. If the synthesis is designed to incorporate reactive handles on the triazole ring, these can be used for further derivatization. For instance, a series of novel 1,2,3-triazole allyl acetates were prepared and subsequently transformed into pyridine (B92270) derivatives via a 6π-azaelectrocyclization, demonstrating the potential for ring system transformation. clockss.org Similarly, new 1,2,3-triazole/1,2,4-oxadiazole hybrids have been synthesized, showcasing the utility of the triazole as a platform for building more complex heterocyclic systems. nih.gov Functional group interconversions, such as the conversion of a carboxylate group on the triazole to an amide, can also be employed to generate libraries of related compounds. researchgate.net

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use environmentally benign substances. rsc.org The synthesis of 1,2,3-triazoles has been a fertile ground for the application of these principles. nih.gov

A key focus has been the replacement of traditional volatile organic solvents with greener alternatives. consensus.app Water has been successfully used as a solvent for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with methods developed that allow for the recycling of both the catalyst and the solvent. consensus.app Glycerol, a biodegradable and non-toxic solvent, has also been shown to be effective for the one-pot, three-component synthesis of 1,2,3-triazoles. consensus.app Deep eutectic solvents (DES) represent another promising class of green solvents. consensus.app

The development of sustainable catalysts is another crucial aspect. The use of copper nanoparticles in aqueous media provides an efficient and recyclable catalytic system. consensus.app Furthermore, energy-efficient techniques such as ultrasound irradiation and mechanochemistry (solvent-free grinding) have been shown to promote the synthesis of triazoles and other heterocycles, often with reduced reaction times and improved yields compared to conventional heating. nih.govresearchgate.net These green methodologies could be readily adapted for the synthesis of this compound, making its production more sustainable and environmentally friendly. rsc.org

Table 3: Green Solvents for 1,2,3-Triazole Synthesis

| Green Solvent | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Water | Visible-light-promoted CuAAC | Recyclable solvent and catalyst, mild conditions | consensus.app |

| Glycerol | One-pot three-component reaction (CuI-catalyzed) | Good to excellent yields, room temperature, sustainable | consensus.app |

| Deep Eutectic Solvent (Cu(II)-ADES) | Base-free synthesis of 1,4-disubstituted 1,2,3-triazoles | High yields (up to 98%), reusable, stable | consensus.app |

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Research

A thorough review of publicly accessible scientific literature and chemical databases indicates a lack of detailed experimental spectroscopic and structural elucidation data for the specific chemical compound This compound . While commercial listings from vendors confirm the compound's existence bldpharm.com, the in-depth research findings required to construct a scientifically accurate article as per the requested outline are not available.

The existing literature provides extensive spectroscopic information on related, but structurally distinct, compounds. This includes various derivatives of 1,2,3-triazoles and azetidines. For instance, studies on N-substituted 1,2,3-triazoles detail their ¹H and ¹³C NMR spectra, often including assignments from 2D NMR experiments, and characterize their vibrational modes. beilstein-journals.orgrsc.orgcolab.wsrasayanjournal.co.in Similarly, research on azetidine-containing molecules provides insights into the expected NMR signals and coupling constants for the four-membered ring protons. rsc.orgut.ac.ir

Furthermore, general principles of spectroscopy for these heterocyclic systems are well-documented.

1,2,3-Triazole Ring: The 2H-1,2,3-triazole tautomer is known to be the more stable form in the gas phase and possesses C2v symmetry. nih.gov This symmetry influences its spectroscopic signature. The proton on the triazole ring typically appears as a singlet in the ¹H NMR spectrum. beilstein-journals.org Vibrational spectra of triazoles have been studied, with characteristic bands assigned to N=N stretching, ring stretching, and C-H vibrations. researchgate.netrsc.orgspectrabase.com The nitrogen atoms of the triazole ring are capable of participating in hydrogen bonding, a feature that can be analyzed using vibrational spectroscopy. nih.gov

Azetidine Ring: The strained four-membered azetidine ring has characteristic signals in NMR spectra, and the coupling constants between its protons are valuable for determining stereochemistry in substituted derivatives. rsc.orgrsc.org The ring strain can also influence the reactivity of the compound.

While this body of research on related structures allows for theoretical predictions of the spectroscopic properties of this compound, it does not substitute for the specific, experimentally-derived data required for a detailed and accurate elucidation as demanded by the query's outline. Without access to published research detailing the synthesis and characterization of this particular compound, a scientifically rigorous article on its advanced spectroscopic analysis cannot be generated.

Advanced Spectroscopic and Structural Elucidation of 2 Azetidin 3 Yl 2h 1,2,3 Triazole

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of a molecule. Coupled with fragmentation analysis, it provides invaluable insights into the compound's structural architecture.

Electrospray Ionization Mass Spectrometry (ESI-MS) Studies

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as the hydrochloride salt of 2-(Azetidin-3-yl)-2H-1,2,3-triazole. In positive ion mode ESI-MS, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺.

While specific experimental ESI-MS data for this compound is not extensively reported in publicly accessible literature, general principles of mass spectrometry for related compounds can be applied. For instance, studies on various 1,2,3-triazole derivatives often report the successful observation of the molecular ion peak, which is crucial for confirming the molecular weight.

Table 1: Predicted m/z Values for Major Adducts of this compound in ESI-MS

| Adduct | Chemical Formula | Predicted m/z |

| [M+H]⁺ | C₅H₉N₄⁺ | 125.0822 |

| [M+Na]⁺ | C₅H₈N₄Na⁺ | 147.0641 |

| [M+K]⁺ | C₅H₈N₄K⁺ | 163.0381 |

Note: These are theoretical values. Actual observed m/z may vary slightly depending on the instrument calibration and resolution.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where a specific ion (typically the molecular ion) is isolated and fragmented to produce a characteristic pattern of product ions. The fragmentation pathways of N-substituted 2H-1,2,3-triazoles often involve the cleavage of the bond between the substituent and the triazole ring, as well as fragmentation within the heterocyclic rings themselves.

For this compound, the primary fragmentation events in an MS/MS experiment would likely involve:

Cleavage of the N-N bond of the triazole ring: This is a common fragmentation pathway for many triazole-containing compounds.

Fragmentation of the azetidine (B1206935) ring: The four-membered azetidine ring can undergo ring-opening followed by the loss of small neutral molecules like ethene (C₂H₄).

Loss of the entire azetidinyl substituent: This would result in a fragment corresponding to the 2H-1,2,3-triazole ring.

A detailed analysis of the MS/MS spectrum would allow for the unambiguous confirmation of the connectivity between the azetidine and triazole rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, as well as the analysis of intermolecular interactions that dictate the crystal packing.

To date, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, analysis of related structures containing both azetidine and 1,2,3-triazole fragments can provide valuable predictive information.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

Based on crystallographic data of similar compounds, the bond lengths and angles within the 2H-1,2,3-triazole and azetidine rings are expected to fall within established ranges. The geometry of the 2H-1,2,3-triazole ring is characteristically planar. The bond connecting the azetidine ring to the triazole (C-N bond) would be of particular interest to determine any electronic effects of the triazole on the azetidine ring and vice versa.

Table 2: Expected Bond Length and Angle Ranges for this compound Based on Related Structures

| Parameter | Atom(s) Involved | Expected Value |

| Bond Length | N-N (in triazole) | ~1.32 - 1.35 Å |

| Bond Length | N-C (in triazole) | ~1.33 - 1.37 Å |

| Bond Length | C-C (in triazole) | ~1.36 - 1.40 Å |

| Bond Length | C-N (azetidine-triazole) | ~1.45 - 1.49 Å |

| Bond Angle | N-N-N (in triazole) | ~108° - 112° |

| Bond Angle | C-N-N (in triazole) | ~105° - 109° |

| Dihedral Angle | Azetidine-Triazole | Dependent on conformation |

Crystal Packing and Supramolecular Assembly Analysis

Hydrogen Bonding: The secondary amine in the azetidine ring and the nitrogen atoms of the triazole ring are potential hydrogen bond donors and acceptors. In the hydrochloride salt, the chloride ion would be a strong hydrogen bond acceptor.

π-π Stacking: The aromatic 1,2,3-triazole rings could participate in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these forces would lead to a specific three-dimensional supramolecular assembly.

Chemical Reactivity and Mechanistic Investigations of 2 Azetidin 3 Yl 2h 1,2,3 Triazole

Reactivity of the 2H-1,2,3-Triazole Ring System

The 2H-1,2,3-triazole ring is an aromatic heterocycle characterized by the presence of three contiguous nitrogen atoms. This arrangement significantly influences its reactivity towards electrophiles and nucleophiles.

The 1,2,3-triazole ring is generally considered electron-rich due to the presence of lone pairs on the nitrogen atoms, yet the carbon atoms are relatively electron-deficient, making them susceptible to nucleophilic attack. nih.gov Electrophilic substitution typically occurs at the nitrogen atoms. nih.gov

In the case of 2-substituted 1,2,3-triazoles, such as 2-(azetidin-3-yl)-2H-1,2,3-triazole, the N2 position is already occupied. Electrophilic attack on the remaining nitrogen atoms (N1 and N3) is possible but may be sterically hindered by the azetidinyl group.

Nucleophilic aromatic substitution on the triazole ring is more common, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present at one of the carbon atoms (C4 or C5). For instance, 2-phenyltriazole 1-oxides are activated at C-5 towards both electrophilic and nucleophilic attack. rsc.org While the azetidinyl group is not strongly electron-withdrawing, the inherent π-deficiency of the triazole carbons facilitates nucleophilic attack under appropriate conditions.

| Reaction Type | Position of Attack | Influencing Factors |

| Electrophilic Substitution | N1, N3 | Steric hindrance from the azetidinyl group |

| Nucleophilic Substitution | C4, C5 | Presence of activating groups or leaving groups |

The regioselective functionalization of the 2H-1,2,3-triazole ring is a key area of research, with methods developed for selective substitution at specific positions. N2-selective alkylation and arylation of NH-1,2,3-triazoles are well-established, often utilizing metal catalysis. acs.orgrsc.org Since the target molecule is already substituted at the N2 position, further functionalization would target the carbon atoms.

The presence of the azetidin-3-yl substituent at the N2 position can influence the regioselectivity of subsequent reactions on the triazole ring. Steric hindrance from the azetidine (B1206935) ring may direct incoming reagents to the C4 or C5 position, depending on the reaction conditions and the nature of the electrophile or nucleophile. For example, in the arylation of 1H-1,2,3-triazoles, steric and electronic factors favor substitution at the N2 position. nih.gov

| Functionalization Type | Target Position | Key Strategies |

| N-Alkylation/Arylation | N2 | Metal-catalyzed reactions (e.g., Gold, Copper) acs.orgrsc.org |

| C-Functionalization | C4, C5 | Directed metalation, substitution reactions |

The Dimroth rearrangement is a characteristic reaction of 1,2,3-triazoles where endocyclic and exocyclic nitrogen and carbon atoms can switch places, typically under thermal or basic conditions. wikipedia.org This rearrangement proceeds through a ring-opening/ring-closing mechanism. For 2-substituted 1,2,3-triazoles, this rearrangement is less common than for 1-substituted isomers. However, under forcing conditions, rearrangements involving the azetidinyl substituent could potentially occur. For instance, heat or acid can catalyze the Dimroth rearrangement of certain 1,2,3-triazoles. rsc.org

Reactivity of the Azetidine Ring and its Substituents

The azetidine ring is a four-membered, saturated heterocycle containing a nitrogen atom. Its reactivity is dominated by the significant ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain can be harnessed to drive various chemical transformations.

The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions, which relieve this strain. These reactions can be initiated by nucleophiles, electrophiles, or radical species. The presence of the 2H-1,2,3-triazol-2-yl substituent at the 3-position can influence the regioselectivity of ring-opening. For example, a study on (2S,3S)-2-phenyl-1-[(S)-1-phenylethyl]azetidin-3-amine showed that it undergoes a ring-opening reaction when treated with phenylisothiocyanate or phenylisocyanate. jlu.edu.cn

Strain-release can also drive ring expansion reactions, where the four-membered ring is converted into a larger, more stable five- or six-membered ring. These transformations often involve rearrangement of the carbon skeleton following an initial ring-opening event. The development of multicomponent reactions driven by strain-release has enabled the modular synthesis of substituted azetidines. nih.gov

| Reaction Type | Driving Force | Outcome |

| Ring-Opening | Ring Strain | Formation of acyclic products |

| Ring Expansion | Ring Strain | Formation of larger heterocyclic rings |

The azetidine ring can be functionalized at both the nitrogen and carbon atoms. The nitrogen atom, being a secondary amine in the parent ring, is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation. researchgate.netnih.gov In the context of this compound, the azetidine nitrogen is a secondary amine and is thus available for such functionalization.

Functionalization of the carbon atoms of the azetidine ring is also possible. C-H activation strategies have been employed for the stereoselective functionalization of azetidine derivatives. acs.org The directing ability of the azetidine ring itself has been harnessed for the regioselective ortho-C-H functionalization of attached aryl groups. lookchem.com In this compound, the carbon atoms of the azetidine ring (C2 and C4) are potential sites for functionalization, although this may require specific activating groups or catalytic systems.

| Position | Reaction Type | Examples |

| Azetidine Nitrogen | Nucleophilic attack | Acylation, Alkylation, Sulfonylation researchgate.netnih.gov |

| Azetidine Carbons | C-H activation | Introduction of new substituents acs.org |

Chemo- and Regioselective Transformations of the Coupled System

While specific experimental data for this compound is not available, the chemo- and regioselectivity of its reactions can be predicted based on the known reactivity of its constituent rings. The azetidine ring, being a strained, saturated heterocycle, is susceptible to nucleophilic attack and ring-opening reactions. Conversely, the 1,2,3-triazole ring is an aromatic system, and its reactivity is governed by the principles of electrophilic and nucleophilic aromatic substitution, as well as reactions on its substituents.

Functionalization of the Azetidine Moiety: The secondary amine within the azetidine ring is a prime site for various transformations. N-alkylation, N-acylation, and N-arylation are expected to proceed readily under standard conditions. The regioselectivity of these reactions would be exclusively at the azetidine nitrogen due to its higher nucleophilicity compared to the triazole nitrogens.

Table 1: Predicted Chemo- and Regioselective Reactions of the Azetidine Moiety

| Reaction Type | Reagent | Predicted Product | Selectivity |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-Methyl-3-(2H-1,2,3-triazol-2-yl)azetidine | Regioselective at azetidine N |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | 1-Acetyl-3-(2H-1,2,3-triazol-2-yl)azetidine | Regioselective at azetidine N |

| N-Arylation | Aryl halide (e.g., C₆H₅Br) with Pd-catalyst | 1-Phenyl-3-(2H-1,2,3-triazol-2-yl)azetidine | Regioselective at azetidine N |

| Ring-Opening | Strong nucleophiles/acids | Amino alcohol or other ring-opened products | Chemoselective for azetidine ring |

Functionalization of the 1,2,3-Triazole Moiety: The 2H-1,2,3-triazole ring is generally less reactive towards electrophilic substitution than its 1H-isomer due to the nitrogen arrangement. However, functionalization is still possible, often requiring more forcing conditions. Regioselectivity will be directed by the electronic nature of the azetidinyl substituent.

Table 2: Predicted Chemo- and Regioselective Reactions of the 1,2,3-Triazole Moiety

| Reaction Type | Reagent | Predicted Product(s) | Selectivity |

| Electrophilic Substitution | Nitrating agent (HNO₃/H₂SO₄) | Nitro-2-(azetidin-3-yl)-2H-1,2,3-triazole | Regioselectivity dependent on directing effects |

| C-H Activation/Functionalization | Transition metal catalyst and coupling partner | Substituted this compound | Regioselective at C4 or C5 |

| N-Arylation (Chan-Lam) | Boronic acids with copper catalyst | Aryl-substituted triazole (if NH present) | Not applicable for 2-substituted triazole |

Kinetic and Thermodynamic Aspects of Key Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not documented. However, general principles can be applied.

Kinetics:

Azetidine Ring Reactions: Reactions involving the azetidine nitrogen, such as N-alkylation, are expected to follow second-order kinetics, with the rate dependent on the concentration of both the substrate and the electrophile. The strain of the four-membered ring may influence the activation energy for ring-opening reactions, potentially leading to faster rates compared to analogous reactions with less strained amines.

Triazole Ring Reactions: Electrophilic substitution on the triazole ring would likely exhibit kinetics typical for aromatic substitutions, with the formation of a sigma complex as the rate-determining step.

Thermodynamics:

Azetidine Ring-Opening: Ring-opening reactions of the azetidine moiety are generally thermodynamically favorable due to the release of ring strain.

Investigation of Reaction Intermediates and Transition States

Detailed computational studies are necessary to elucidate the specific intermediates and transition states in reactions of this compound.

Azetidine Reactions: For reactions at the azetidine nitrogen, the transition states would likely involve the formation of a new bond to the nitrogen, with a geometry that reflects the approach of the electrophile. In ring-opening reactions, the transition state would involve the breaking of a C-N or C-C bond within the ring, influenced by the attacking nucleophile or acid catalyst.

Triazole Reactions: For electrophilic aromatic substitution, the key intermediate would be a Wheland-type intermediate (a sigma complex), where the electrophile has added to the triazole ring, and the positive charge is delocalized over the remaining atoms. The stability of this intermediate would dictate the regioselectivity of the reaction. Computational modeling could predict the relative energies of the possible sigma complexes, thus indicating the preferred site of substitution.

Theoretical and Computational Chemistry Studies of 2 Azetidin 3 Yl 2h 1,2,3 Triazole

Electronic Structure Calculations

A thorough understanding of the electronic structure of 2-(Azetidin-3-yl)-2H-1,2,3-triazole would require detailed computational investigations.

Frontier Molecular Orbital (FMO) Analysis

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their distribution, is not documented. This data is crucial for predicting the molecule's reactivity and its behavior in chemical reactions.

Charge Distribution and Electrostatic Potential Maps

There are no published studies detailing the charge distribution or electrostatic potential maps for this compound. Such maps are instrumental in understanding intermolecular interactions and potential sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

While experimental spectroscopic data may exist, there are no available computational studies that predict the NMR, IR, or UV-Vis spectra of this compound. Theoretical predictions are vital for interpreting experimental data and confirming the compound's structure.

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms and the associated energy landscape are fundamental to a molecule's biological activity and physical properties.

Global and Local Minima Identification

No computational analyses have been published that identify the global and local energy minima for the conformations of this compound. This information is key to understanding its stable and transient shapes.

Intramolecular Hydrogen Bonding and Steric Interactions

A detailed computational study would be necessary to elucidate the presence and nature of any intramolecular hydrogen bonding or significant steric interactions within the molecule. This information is currently not available.

Reaction Mechanism Predictions and Catalysis Modeling

The synthesis of 2-substituted-2H-1,2,3-triazoles such as the title compound can be approached through various synthetic routes, with the most common being the N-alkylation of a pre-formed 1,2,3-triazole ring or via regioselective cycloaddition reactions. Computational modeling is instrumental in predicting the feasibility of these routes, understanding their regioselectivity, and identifying the role of catalysts.

Transition State Characterization

The transition state (TS) is the highest energy point along a reaction coordinate, and its characterization is crucial for understanding reaction kinetics. For the formation of the 1,2,3-triazole ring, often via a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, DFT calculations are employed to locate and characterize the geometry of the transition state. royalsocietypublishing.org

Computational studies on analogous metal-catalyzed cycloadditions reveal that the transition state involves the simultaneous formation of the two new single bonds (N-C and N-C) that close the five-membered ring. royalsocietypublishing.org The geometry of the TS is typically a distorted five-membered ring where the forming bonds are significantly longer than in the final product. For instance, in a silver-catalyzed cycloaddition, the N3–C4 and N1–C5 bond distances in the transition state are key reaction coordinates. royalsocietypublishing.org The initial guess for a transition state structure is often found by scanning the potential energy surface along these coordinates, followed by optimization using algorithms like the Berny algorithm to locate the first-order saddle point. royalsocietypublishing.org Vibrational frequency calculations are then performed to confirm the structure as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Elucidation of Reaction Pathways and Energy Barriers

Computational chemistry allows for the mapping of entire reaction pathways, connecting reactants, transition states, intermediates, and products on a potential energy surface. The energy differences between these stationary points provide the activation energies (energy barriers) and reaction enthalpies.

For catalyzed reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT calculations can elucidate the complete catalytic cycle. nih.gov These studies compute the Gibbs free energy for each step, including ligand exchange, oxidative addition, cycloaddition, and reductive elimination. The cycloaddition step itself is typically the rate-determining step with the highest energy barrier. The regioselectivity of the reaction (i.e., formation of a 1,4- vs. 1,5-disubstituted triazole) is determined by the relative energy barriers of the competing transition states. The formation of a 2-substituted triazole, while less common from direct cycloaddition, can be rationalized by examining pathways involving the alkylation of the triazole anion, where the relative energies of N1 versus N2 attack would be calculated.

Below is a representative table of calculated energy barriers for a model copper-catalyzed cycloaddition reaction, illustrating the type of data generated in such studies.

| Reaction Step | Description | Calculated Gibbs Energy Barrier (kcal/mol) |

|---|---|---|

| Alkyne Coordination | Binding of the alkyne to the copper catalyst | 1.0 |

| Cycloaddition TS | Formation of the triazole ring via the highest transition state | 15.7 |

| Product Release | Dissociation of the triazole product from the catalyst | -5.2 |

Data is representative and adapted from computational studies on analogous CuAAC reactions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility and dynamic behavior of this compound in a simulated physiological environment (e.g., in a water box with ions). These simulations, typically run for hundreds of nanoseconds, track the motions of every atom in the system over time. frontiersin.orgnih.gov

The dynamic behavior of this molecule is dominated by two key features: the puckering of the four-membered azetidine (B1206935) ring and the rotation around the single bond connecting the azetidine and triazole rings. The azetidine ring is not planar and undergoes rapid inversion between puckered conformations. nih.govrsc.org MD simulations can quantify the preferred puckering angles and the energy barrier for this inversion.

Key parameters analyzed from MD trajectories include:

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues around their average position, highlighting flexible regions of the molecule.

Solvent Accessible Surface Area (SASA): This calculates the surface area of the molecule exposed to the solvent, providing insights into its solubility and how its conformation changes to interact with the environment. frontiersin.org

| Parameter | Typical Simulated Value Range | Interpretation |

|---|---|---|

| Protein-Ligand Complex RMSD | 1.5 - 3.0 Å | Indicates the stability of the ligand within a binding pocket; lower, stable values suggest a stable binding mode. frontiersin.org |

| Ligand RMSD (relative to protein) | 0.5 - 2.0 Å | Measures the flexibility of the ligand itself when bound. |

| Solvent Accessible Surface Area (SASA) | 150 - 350 Ų | Reflects changes in the ligand's exposure to solvent, which can indicate burial within a binding site. frontiersin.org |

Values are representative for small molecule ligands in complex with proteins, based on analogous systems. frontiersin.org

Ligand-Target Interaction Modeling for Molecular Recognition

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. ijmtlm.org For this compound, which contains key pharmacophoric features, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The key features of the molecule for molecular recognition are:

Azetidine Ring: The secondary amine (-NH-) group can act as a hydrogen bond donor. The ring itself provides a rigid, three-dimensional scaffold. nih.govacs.org

2H-1,2,3-Triazole Ring: The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors. The aromatic ring can also participate in π-π stacking or π-cation interactions with aromatic or charged residues in a binding pocket. nih.gov

In a typical docking simulation, the ligand is placed into the active site of a target protein, and a scoring function is used to estimate the binding affinity, often reported as a binding energy in kcal/mol. The poses with the best scores are then analyzed to identify key intermolecular interactions. For example, docking studies of triazole derivatives into the active site of enzymes like aromatase or kinases show crucial interactions with key amino acid residues. nih.govscilit.com

A hypothetical docking study of this compound into a kinase active site might reveal the following interactions:

| Ligand Moiety | Interacting Residue (Example) | Interaction Type | Typical Distance (Å) |

|---|---|---|---|

| Azetidine NH | Aspartic Acid (ASP) | Hydrogen Bond (Donor) | 2.8 - 3.2 |

| Triazole N1 | Lysine (LYS) | Hydrogen Bond (Acceptor) | 2.9 - 3.3 |

| Triazole N3 | Serine (SER) | Hydrogen Bond (Acceptor) | 3.0 - 3.4 |

| Triazole Ring | Phenylalanine (PHE) | π-π Stacking | 3.5 - 4.5 |

The interactions and distances are hypothetical examples based on common binding modes of similar heterocyclic scaffolds in protein active sites. nih.govresearchgate.net

These modeling studies are fundamental in modern drug discovery, providing a rational basis for the design and optimization of new therapeutic agents based on the this compound scaffold.

Preclinical Biological Investigation: Mechanistic Insights and Target Identification for 2 Azetidin 3 Yl 2h 1,2,3 Triazole

Molecular Target Identification Methodologies

Identifying the molecular targets of a novel compound is fundamental to understanding its biological activity. For a compound like 2-(Azetidin-3-yl)-2H-1,2,3-triazole, a combination of modern chemical biology and screening techniques would be employed to uncover its cellular binding partners and pave the way for mechanistic studies.

Affinity-based target identification is a powerful strategy to isolate and identify the specific proteins that a compound interacts with within a complex biological sample. This methodology involves chemically modifying the compound of interest to create a probe. For this compound, a probe would be synthesized by attaching a reactive group and a reporter tag (like biotin (B1667282) or a fluorescent dye) to a position on the molecule that does not interfere with its binding activity.

The probe is then incubated with cell lysates or living cells, allowing it to bind to its protein targets. The reactive group on the probe forms a covalent bond with the target protein, creating a stable complex. These tagged protein-probe complexes can then be enriched and isolated using the reporter tag (e.g., streptavidin beads for a biotin tag). Finally, the isolated proteins are identified using mass spectrometry-based proteomics. This approach has been successfully applied to identify targets for various small molecules and can reveal both primary targets and potential off-target interactions.

High-Throughput Screening (HTS) allows for the rapid assessment of a compound's interaction with a large number of biological targets simultaneously. nih.gov Libraries of thousands of purified proteins, such as enzymes or receptors, can be screened to identify direct binding partners of this compound. Various detection technologies, including fluorescence polarization, surface plasmon resonance (SPR), and thermal shift assays, are used to measure binding events in a miniaturized, automated format.

Furthermore, HTS can be performed in a cellular context. Phenotypic screening, where the compound is tested for its ability to induce a specific cellular response (e.g., inhibition of cancer cell proliferation, modulation of a signaling pathway), can identify "hits". nih.gov Subsequent deconvolution studies, often involving techniques like chemical proteomics as described above, are then required to pinpoint the exact molecular target responsible for the observed phenotype. Computational methods, such as molecular docking, are also employed to screen virtual libraries of proteins and predict potential binding interactions, guiding further experimental validation. ajchem-a.com

Table 1: Representative Data from a Hypothetical High-Throughput Screening Assay This table illustrates the type of data generated from an HTS campaign to identify potential targets for a triazole-based compound.

| Target Protein | Assay Type | Compound Concentration (µM) | Activity (% Inhibition) | Hit Confirmation |

|---|---|---|---|---|

| Kinase A | Fluorescence Resonance Energy Transfer (FRET) | 10 | 85 | Yes |

| Protease B | Fluorescent Substrate Cleavage | 10 | 12 | No |

| GPCR C | Calcium Flux Assay | 10 | 5 | No |

| Acetylcholinesterase | Ellman's Assay | 10 | 78 | Yes |

| DNA Gyrase B | ATPase Activity Assay | 10 | 65 | Yes |

Enzyme Inhibition Mechanisms at the Molecular Level

The 1,2,3-triazole scaffold is a common feature in many enzyme inhibitors. isp.edu.pkisp.edu.pk Research into related compounds shows they can inhibit a wide range of enzymes, including cholinesterases and thymidylate synthase. nih.govnih.gov Understanding the precise mechanism of inhibition at a molecular level is crucial for drug development and optimization.

Enzyme kinetics studies are performed to characterize the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to quantify the inhibitor's potency. These studies involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of both the substrate and the inhibitor, such as this compound.

Key parameters derived from these analyses include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%.

Kᵢ (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

Graphical methods, such as Lineweaver-Burk or Dixon plots, are used to visualize the data and determine the inhibition mechanism. For example, studies on thiazole-triazole hybrids have used these plots to identify non-competitive inhibition of tyrosinase. nih.gov

Table 2: Kinetic Parameters for Representative Triazole-Based Enzyme Inhibitors This table provides examples of kinetic data for various enzymes inhibited by compounds containing the triazole moiety, illustrating the range of potencies and inhibition types.

| Enzyme | Inhibitor Type | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|---|

| Butyrylcholinesterase (BChE) | Hesperetin-1,2,3-triazole hybrid | - | 0.03 | Non-competitive | nih.gov |

| Tyrosinase | Thiazole-triazole hybrid (7g) | - | 0.0057 | Non-competitive | nih.gov |

| Thymidylate Synthase (TS) | Thymol-1,2,3-triazole hybrid (9) | 1.95 | - | - | nih.gov |

| Acetylcholinesterase (AChE) | Azinane-triazole derivative (12d) | 0.73 ± 0.54 | - | - | nih.gov |

To understand how an inhibitor binds to its target enzyme at the atomic level, structural biology techniques are indispensable. Co-crystallization of the enzyme-inhibitor complex followed by X-ray crystallography or Cryogenic Electron Microscopy (Cryo-EM) can reveal the precise binding pocket and the specific molecular interactions involved.

A data-mining study of 220 protein-ligand co-crystal structures revealed that the 1,2,3-triazole ring is not merely a passive linker but an interactive scaffold. nih.gov It frequently participates in various noncovalent interactions with amino acid residues, including:

Hydrogen bonds: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.

π-π stacking: The aromatic triazole ring can stack with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan.

C-H···π interactions: The C-H bonds of the triazole ring can interact with the π-systems of aromatic residues.

These interactions anchor the inhibitor in the enzyme's active or allosteric site, leading to inhibition. nih.gov Molecular docking simulations complement these structural studies by predicting binding modes and energies, guiding the rational design of more potent and selective inhibitors. mdpi.com

Table 3: Common Interactions Between 1,2,3-Triazole Rings and Amino Acid Residues Based on a geometric analysis of co-crystal structures, this table summarizes the types of interactions that could be critical for the binding of this compound to a target protein. nih.gov

| Interaction Type | Interacting Amino Acid Residues (Examples) | Triazole Atom Involved |

|---|---|---|

| Hydrogen Bond | Aspartate, Glutamate, Serine, Asparagine | N1, N2, N3 atoms |

| π-π Stacking | Tyrosine, Tryptophan, Phenylalanine, Histidine | Aromatic ring system |

| C-H···π Interaction | Phenylalanine, Tyrosine | C4-H, C5-H |

| Halogen Bond | (If halogen-substituted) | Halogen atom |

| Hydrophobic Interactions | Leucine, Valine, Alanine | Entire scaffold |

Receptor Binding and Ligand-Receptor Interaction Studies

In addition to enzymes, G-protein coupled receptors (GPCRs), ion channels, and other receptors are key drug targets. Triazole-containing compounds have been investigated as modulators for various receptors, including benzodiazepine (B76468) and fibroblast growth factor (FGF) receptors. nih.govnih.gov

Receptor binding assays are used to quantify the affinity of a ligand for its receptor. The most common format is the competitive binding assay, where the test compound (e.g., this compound) competes with a radiolabeled or fluorescently labeled ligand of known affinity for binding to the receptor. By measuring the displacement of the labeled ligand, the affinity (typically expressed as a Kᵢ or IC₅₀ value) of the test compound can be determined. For instance, C-benzoyl-1,2,3-triazole derivatives were tested for their ability to displace [³H]flunitrazepam from the benzodiazepine receptor on bovine brain membranes. nih.govcapes.gov.br Such studies help to establish structure-activity relationships, identifying which chemical features of the ligand are crucial for potent and selective receptor binding. rsc.org

Competitive Binding Assays and Receptor Affinity

Competitive binding assays are crucial for determining the affinity of a ligand for a specific receptor. In these assays, the compound of interest, such as a triazole derivative, competes with a known radiolabeled ligand for binding to the target. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which is a measure of its binding affinity.

While specific binding data for this compound is not extensively documented, studies on related 1,2,3-triazole-containing molecules demonstrate their potential to bind to a wide array of biological targets with varying affinities. For instance, different triazole derivatives have been evaluated for their binding affinity against targets implicated in cancer and neurodegenerative diseases.

Table 1: Examples of Receptor/Enzyme Affinity for Various 1,2,3-Triazole Derivatives

| Compound Class | Target | Affinity (IC50) | Reference |

|---|---|---|---|

| Thioquinazolinone-1,2,3-triazole hybrids | COX-2 | 0.11 - 0.19 µM | nih.gov |

| 2H-benzo[b] nih.govunina.itoxazin-3(4H)-one-linked 1,2,3-triazoles | A549 lung cancer cells | 7.59 µM | nih.govnih.gov |

| 1,2,3-Triazole–containing epipodophyllotoxin (B191179) derivatives | A549 lung cancer cells | 0.97 - 1.96 µm | nih.gov |

| Diterpenoid-1,2,3-triazole derivative | MGC-803 and PC-3 cancer cells | 0.6 µM | nih.gov |

| Quinazoline–1,2,3-triazole hybrids | Acetylcholinesterase (AChE) | 0.2 - 83.9 μM | mdpi.com |

This table is illustrative of the binding affinities observed for the broader class of 1,2,3-triazole compounds, not for this compound itself.

Allosteric Modulation and Molecular Recognition

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. The 1,2,3-triazole scaffold is well-suited for the design of such modulators. Research has demonstrated the use of "double-click" chemistry to create large libraries of triazole compounds for the rapid discovery of allosteric modulators. nih.gov For example, a library based on a known negative allosteric modulator (NAM) of the GLP-1 receptor was synthesized to identify new positive allosteric modulators (PAMs) that bind to a unique extracellular pocket of the receptor. nih.gov

Molecular recognition is predicated on the specific interactions between a ligand and its target. The 1,2,3-triazole ring, with its hydrogen bond accepting nitrogen atoms and planar structure, plays a significant role in the molecular recognition process, anchoring the molecule within the binding site and orienting other functional groups for optimal interaction. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis for Molecular Recognition and Binding

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that involves correlating the chemical structure of a compound with its biological activity. rsc.org For 1,2,3-triazole derivatives, SAR studies are extensively used to optimize their potency and selectivity for a given biological target. nih.gov

Systematic Modification and Effect on Binding Affinity

Systematic modification of a lead compound helps in understanding the contribution of different structural motifs to its binding affinity. For triazole-based compounds, this often involves altering the substituents on the aromatic rings attached to the triazole core or changing the linker connecting the triazole to other pharmacophores.

Key SAR findings for various 1,2,3-triazole series include:

Substituents on Aromatic Rings: The type and position of substituents on a phenyl ring attached to the triazole can drastically affect activity. For instance, in one series of anti-lung cancer agents, a methyl group on the triazole and a fluoro group on the phenyl ring were found to be advantageous for activity. nih.gov In another study on carbonic anhydrase inhibitors, a methyl [4-methylbenzene]-1-sulfonate group at a specific position enhanced the predicted bioactivity. nih.gov

Linker Modifications: The nature and length of the linker between the triazole and other parts of the molecule are often critical. Introducing a carbon spacer between the 1,2,3-triazole and a phenyl ring in one series of derivatives led to a reduction in activity against A549 cells. nih.gov

Essential Pharmacophores: In some cases, specific functional groups are essential for high activity. The replacement of a morpholino group with other moieties like pyrrolidinyl or alkyl groups resulted in a significant loss of antiproliferative activity in a series of pyridine (B92270) derivatives. nih.gov

Pharmacophore Modeling for Target Interaction

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to interact with a specific target. unina.it A pharmacophore model typically includes features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. unina.itnih.gov

For triazole-containing compounds, pharmacophore models are developed based on a set of active ligands to understand their common binding features. unina.it For example, a pharmacophore model for benzofuran-1,2,3-triazole hybrids targeting the epidermal growth factor receptor (EGFR) was generated based on essential features like hydrogen bond acceptors and a hydrophobic core. nih.gov Such models are then used to virtually screen compound libraries to identify new potential hits or to guide the design of novel, more active molecules. unina.itnih.gov

Computational Approaches in Mechanistic Biology

Computational methods are indispensable tools for gaining mechanistic insights into how small molecules like this compound might interact with their biological targets. These approaches can predict binding modes, estimate binding affinities, and analyze the stability of compound-target complexes.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to screen virtual libraries and to propose the binding mode of a ligand in the active site of a protein. For various 1,2,3-triazole derivatives, docking studies have successfully predicted interactions with key residues in targets such as human carbonic anhydrase IX, acetylcholinesterase, and EGFR. nih.govnih.govresearchgate.net These studies often reveal that the triazole ring itself engages in pi-pi stacking or hydrogen bonding with the protein. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic view of the compound-target complex, simulating its movement over time. researchgate.net This allows for the assessment of the stability of the predicted binding pose from docking and analysis of conformational changes. researchgate.net MD simulations of triazole-benzene sulfonamide derivatives with carbonic anhydrase IX showed stable interactions over the simulation period, with the triazole ring forming persistent pi-pi stacking interactions with a tryptophan residue in the active site. nih.gov

Table 2: Examples of Computational Studies on 1,2,3-Triazole Derivatives

| Compound/Series | Target Protein | Method | Key Finding | Reference |

|---|---|---|---|---|

| Triazole benzene (B151609) sulfonamides | Human Carbonic Anhydrase IX | Docking & MD Simulation | Stable complex; pi-pi stacking between triazole ring and Trp9. | nih.gov |

| 2-(1,2,3-Triazoyl)benzaldehydes | BACE, GSK-3β, AChE | Molecular Docking | Identified compounds with high binding affinity for multiple Alzheimer's disease targets. | nih.gov |

| Benzofuran-1,2,3-triazole hybrids | EGFR | Pharmacophore Modeling & Docking | Identified hits with favorable binding interactions in the EGFR active site. | nih.gov |

This table illustrates the application of computational methods to related triazole compounds to elucidate binding mechanisms.

Virtual Screening for Novel Binding Partners Based on Mechanism

In the quest to elucidate the biological role of novel chemical entities, virtual screening has emerged as a powerful computational tool to identify potential protein binding partners and provide initial mechanistic hypotheses. For a compound with a novel scaffold like this compound, where the primary biological targets are unknown, a mechanism-based virtual screening approach is a rational starting point for drug discovery and chemical biology investigations. This strategy leverages the three-dimensional structure of the compound to screen large libraries of macromolecular targets, predicting binding affinities and modes of interaction.

The virtual screening workflow for this compound would commence with the preparation of the ligand's 3D structure. The azetidine (B1206935) ring, a saturated four-membered heterocycle, imparts a degree of conformational rigidity to the molecule. enamine.net This structural feature is advantageous in virtual screening as it reduces the conformational space that needs to be explored, potentially leading to more accurate binding pose predictions. enamine.net The 1,2,3-triazole moiety is a well-established pharmacophore known for its ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, making it a versatile component for molecular recognition. researchgate.net

With the ligand structure prepared, the subsequent step involves the selection and preparation of a target library. In the absence of prior biological data, a common approach is to screen against a broad panel of protein structures representing different target classes. This could include enzymes, receptors, and ion channels that are known to be modulated by small molecules containing azetidine or triazole motifs. For instance, various 1,2,3-triazole derivatives have been investigated as potential inhibitors of targets such as viral proteases and kinases involved in cancer. nih.govnih.gov Therefore, a target library enriched with such proteins would be a logical starting point.

The core of the virtual screening process is molecular docking. nih.gov This computational technique simulates the binding of the ligand, this compound, to the active or allosteric sites of the selected protein targets. The docking algorithm samples a multitude of orientations and conformations of the ligand within the binding pocket and calculates a scoring function to estimate the binding affinity. nih.gov The results of the docking simulations would yield a ranked list of potential protein-ligand complexes based on their predicted binding energies.

Post-docking analysis is a critical step to refine the list of potential binding partners. This involves a careful examination of the predicted binding poses to ensure that the interactions are chemically sensible. For example, the nitrogen atoms of the 1,2,3-triazole ring could act as hydrogen bond acceptors, while the N-H group of the azetidine ring could serve as a hydrogen bond donor. Identifying specific interactions with key amino acid residues within the binding site can provide insights into the potential mechanism of action. nih.gov

Furthermore, advanced computational methods such as molecular dynamics (MD) simulations can be employed on the top-ranked protein-ligand complexes. MD simulations provide a more dynamic picture of the binding event, allowing for the assessment of the stability of the complex over time and a more accurate estimation of the binding free energy. tandfonline.com

The final output of this virtual screening cascade is a prioritized list of putative protein targets for this compound. These in silico predictions provide a strong foundation for subsequent experimental validation through in vitro binding assays and functional studies, thereby accelerating the process of target identification and mechanistic elucidation for this novel compound.

Advanced Applications of 2 Azetidin 3 Yl 2h 1,2,3 Triazole in Materials Science and Catalysis

Utilization as Ligands in Metal-Catalyzed Reactions

The nitrogen-rich structure of 2-(azetidin-3-yl)-2H-1,2,3-triazole makes it an excellent candidate for use as a ligand in metal-catalyzed reactions. The 1,2,3-triazole ring can coordinate to metal centers, and the azetidine (B1206935) ring can be functionalized to modulate the ligand's steric and electronic properties. scite.ai The N2 and N3 atoms of the triazole ring can act as selective binding sites for cations, making these types of molecules interesting for catalysis. nih.gov

Chiral Ligands for Asymmetric Catalysis

The azetidine ring in this compound contains a stereocenter, making it an inherently chiral building block. When used as a ligand, this chirality can be transferred to a metal's coordination sphere, enabling the catalysis of asymmetric reactions. The development of chiral ligands is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. google.com

Although research specifically detailing the use of this compound in asymmetric catalysis is not yet widespread, the principles are well-established with other chiral heterocycles. researchgate.net For instance, chiral bifunctional thiourea (B124793) organocatalysts have been successfully used for the enantioselective generation of 2,4-disubstituted 1,2,3-triazoles. researchgate.net The azetidine-triazole scaffold could be employed in reactions such as asymmetric hydrogenation, cyclopropanation, or Diels-Alder reactions, where chiral ligands are essential for controlling stereoselectivity.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal-Azetidine-Triazole Complexes

| Reaction Type | Potential Metal Catalyst | Substrate Example | Product Type |

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Prochiral alkenes, ketones | Chiral alkanes, alcohols |

| Asymmetric C-C Coupling | Palladium (Pd), Copper (Cu) | Aryl halides and boronic acids | Chiral biaryls |

| Asymmetric Cycloaddition | Copper (Cu), Lewis Acids | Dienes and dienophiles | Chiral cyclic compounds |

Organocatalysis Employing Azetidine-Triazole Scaffolds

Beyond metal catalysis, the azetidine-triazole scaffold holds promise in the field of organocatalysis, where a small organic molecule accelerates a reaction without a metal component. nih.gov The azetidine nitrogen is basic and can act as a hydrogen bond acceptor or a Brønsted base. The triazole ring, while generally stable, can also participate in hydrogen bonding and other non-covalent interactions to stabilize transition states. mdpi.com

Organocatalyst scaffolds based on other nitrogen heterocycles, such as 2-(aminomethyl)benzimidazoles, have shown high activity in promoting reactions like hydrazone and oxime formation at neutral pH. scienceopen.com The azetidine-triazole structure could potentially catalyze a range of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions, by activating substrates through the formation of iminium or enamine intermediates. The constrained nature of the four-membered azetidine ring could impart unique selectivity in such reactions.

Incorporation into Advanced Polymeric and Supramolecular Materials

The bifunctional nature of this compound, possessing both a reactive secondary amine (in the azetidine ring) and a stable, polar triazole unit, makes it a valuable component for the synthesis of advanced functional materials.

Monomer Synthesis for Polymerization

The this compound structure can be modified to create monomers for polymerization. The secondary amine of the azetidine ring provides a reactive handle for derivatization. For example, it can be acylated with polymerizable groups like acrylates or methacrylates, or it can be used in step-growth polymerization with di-functional electrophiles.

Polymers containing 1,2,3-triazole units are known for their favorable properties, including high thermal stability, a large dipole moment, and the ability to act as hydrogen bond acceptors and metal ligands. mdpi.com These polymers are often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comrsc.org A monomer derived from this compound could be incorporated into polymers to introduce specific functionalities, such as improved solubility, metal-binding sites, or cross-linking capabilities.

Table 2: Potential Polymerization Strategies for Azetidine-Triazole Monomers

| Polymerization Type | Monomer Functionalization | Resulting Polymer Type | Potential Properties |

| Chain-Growth | Acrylation/Methacrylation of azetidine N-H | Poly(acrylate/methacrylate) | Thermoplastics, hydrogels |

| Step-Growth | Reaction with diisocyanates | Polyurea | Elastomers, coatings |

| Step-Growth | Reaction with diacyl chlorides | Polyamide | High-performance fibers |

Cross-linking Agents in Polymer Networks

Cross-linking is a critical process for transforming linear polymers into three-dimensional networks, leading to materials like hydrogels, elastomers, and thermosets with enhanced mechanical properties. Due to the presence of the reactive N-H group in the azetidine ring, this compound or its derivatives can serve as effective cross-linking agents.

For instance, a molecule containing two azetidine-triazole units could link two polymer chains together. The 1,2,3-triazole ring itself is a rigid and stable linker that can improve the thermal and mechanical stability of the resulting polymer network. researchgate.net Triazole-based cross-linkers have been developed for creating hydrogels from materials like thiolated hyaluronan. mpg.de The azetidine-triazole structure could be used to create networks for applications in solid rocket propellants, adhesives, or biomedical materials. researchgate.netresearchgate.net

Design of Self-Assembled Systems

Supramolecular chemistry involves the design of complex systems that are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The 1,2,3-triazole ring is an excellent building block for supramolecular assembly. nih.gov It has a significant dipole moment and can participate in C-H···anion and hydrogen bonding interactions. nih.govresearchgate.net

Derivatives of this compound could be designed to self-assemble into ordered structures like nanotubes, vesicles, or gels. For example, by attaching long alkyl chains to the azetidine nitrogen, amphiphilic molecules could be created that self-assemble in solution. The triazole unit can also be quaternized to form a triazolium salt, enhancing its ability to interact with anions and act as a building block for mechanically interlocked molecules like rotaxanes and catenanes. nih.govresearchgate.net The self-assembly of T-shaped 2H-benzo[d] nih.govorganic-chemistry.orgtriazoles into structures with interesting optical properties has been demonstrated, highlighting the potential of such systems. rsc.org

Role in Functional Materials (e.g., Responsive Materials, Sensors)

The incorporation of this compound into polymeric structures or its use as a molecular building block offers intriguing possibilities for creating materials that can respond to external stimuli and for the fabrication of sensitive and selective sensors. This potential is rooted in the distinct chemical characteristics of its constituent rings: the strained, reactive azetidine ring and the stable, functional triazole ring.

Polymers containing 1,2,3-triazole units have been demonstrated to be effective in sensing applications. For instance, bile acid-based polymers containing 1,2,3-triazole have been used to stabilize silver nanoparticles, which then exhibit selective colorimetric sensing for iodide ions. acs.org The triazole ring, with its three nitrogen atoms, can act as a ligand to coordinate with metal ions, and also as a hydrogen bond acceptor and donor. ru.nl These interactions can be exploited to design sensors where the binding of an analyte triggers a detectable signal, such as a change in fluorescence or color. The versatility of "click chemistry," often used to synthesize poly-1,2,3-triazoles, allows for the straightforward incorporation of various functional units, paving the way for a broad range of applications in molecular recognition and chemical sensing. rsc.orgresearchgate.net

Azetidine-containing polymers also possess unique properties that are valuable for functional materials. Research has shown that polymers with azetidine frameworks can exhibit intrinsic visible luminescence, even without traditional conjugated structures. nih.govacs.org This unconventional luminescence is attributed to the formation of "clusteroluminogens" through the through-space electronic interactions of heteroatoms. nih.govacs.org Furthermore, the strained four-membered azetidine ring can undergo acid-mediated ring-opening reactions to form new polymeric materials with different properties, such as amide and amidine moieties. nih.govacs.orglboro.ac.uk This reactivity allows for the post-synthesis modification of materials, enabling the tuning of their properties for specific applications. For example, the ring-opened polymers have been shown to function as lysosome-specific fluorescent probes in biological imaging. nih.govacs.org

The combination of the azetidine and triazole functionalities in this compound could lead to multifunctional materials. For instance, a polymer incorporating this compound could have both the metal-coordinating and hydrogen-bonding capabilities of the triazole ring, and the reactive and luminescent properties of the azetidine moiety. This could lead to the development of "turn-on" or "turn-off" fluorescent sensors where the binding of an analyte to the triazole part of the molecule could influence the luminescent properties of the azetidine-containing polymer backbone.

The table below summarizes the potential roles and properties that the azetidine and triazole components of this compound could contribute to functional materials.

| Functional Moiety | Key Properties | Potential Applications in Functional Materials |

| Azetidine Ring | Intrinsic luminescence, Ring-opening reactivity, High refractive index | Fluorescent sensors, Responsive materials with tunable properties, Optoelectronic devices |

| 1,2,3-Triazole Ring | Metal coordination, Hydrogen bond donor/acceptor, High dipole moment, Chemical stability | Colorimetric sensors, Fluorescent probes, Responsive gels, Materials with tunable electronic properties |